(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Description
(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral tetrahydronaphthalene derivative with a bromine substituent at the 6-position and an amine group at the 1-position. Its molecular formula is C₁₀H₁₃BrClN, with a molecular weight of 262.57 g/mol (CAS: 1810069-91-0) . The (S)-enantiomer is synthesized via enantioselective methods, often involving chiral auxiliaries or resolution techniques . It is a high-purity intermediate used in pharmaceutical research, particularly in developing central nervous system (CNS) agents, owing to its structural similarity to antidepressants like sertraline .
Properties
IUPAC Name |
(1S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTQDDKJLYZDHS-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=C(C=C2)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characteristics
The target compound, (S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, has a molecular formula of C₁₀H₁₃BrClN and a molecular weight of 262.57 g/mol . Its structure features a bromine atom at position 6 of the tetrahydronaphthalene backbone and a primary amine group at position 1, protonated as a hydrochloride salt. The (S)-configuration at the chiral center is critical for biological activity, necessitating enantioselective synthesis or resolution techniques.
Synthetic Routes
Multi-Step Synthesis from Halogenated Precursors
A patent-derived method for synthesizing structurally analogous brominated tetrahydronaphthalene derivatives involves four sequential steps: reduction , amidation , ring closure , and hydrolysis . Adapted for the target compound, this route could proceed as follows:
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Reduction of 3-Bromophenylacetonitrile :
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Amidation with Chloroformate :
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Ring Closure with 2-Oxoacetic Acid :
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Hydrolysis and Amination :
Table 1: Reaction Conditions and Yields for Multi-Step Synthesis
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3-Bromophenylacetonitrile, H₂, Raney Ni | MeOH, 50°C | 85–90% |
| 2 | Methyl chloroformate, Et₃N | DCM, 0–5°C | 75–80% |
| 3 | 2-Oxoacetic acid, H₂SO₄ | THF, 70°C | 65–70% |
| 4 | HCl (aq) | 100°C | 60–65% |
Enantioselective Synthesis via Chiral Auxiliaries
A patent describing the synthesis of (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride highlights the use of chiral benzyl groups to control stereochemistry. Adapting this approach:
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Reductive Amination :
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Catalytic Hydrogenation :
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Salt Formation :
Industrial-Scale Production
Continuous Flow Reactor Optimization
Industrial methods prioritize scalability and cost efficiency . A continuous flow system for bromination and amination steps can enhance yield by 15–20% compared to batch processes. Key parameters include:
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Bromination Time | 4 hours | 15 minutes |
| Yield | 65% | 80% |
| Catalyst Usage | Single-use | 5 cycles |
Chiral Resolution Techniques
Diastereomeric Salt Formation
Racemic mixtures of 6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine can be resolved using chiral resolving agents like (R)-(-)-mandelic acid. The process involves:
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Formation of Diastereomeric Salts :
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Acid-Base Extraction :
Purification and Characterization
Crystallization and Filtration
The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with >99% purity. Key characterization data:
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Melting Point : 210–215°C (decomposition).
Comparative Analysis of Synthetic Methods
Table 3: Advantages and Limitations of Each Method
| Method | Steps | Yield | Enantiomeric Excess | Scalability |
|---|---|---|---|---|
| Multi-Step Synthesis | 4 | 60–65% | 90–95% | Moderate |
| Chiral Auxiliary Route | 3 | 70–75% | 98–99% | High |
| Diastereomeric Resolution | 2 | 50–55% | 98–99% | Low |
Chemical Reactions Analysis
Types of Reactions
(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,2,3,4-tetrahydronaphthalen-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or Grignard reagents.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 1,2,3,4-Tetrahydronaphthalen-1-amine
Substitution: Various substituted tetrahydronaphthalenes depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has shown promise in medicinal chemistry as a potential drug candidate. Its structure allows it to interact with various biological targets:
- Neuropharmacology : Compounds related to tetrahydronaphthalene have been studied for their effects on neurotransmitter systems. Research indicates that such compounds may modulate serotonin and dopamine receptors, which are crucial for treating conditions like depression and schizophrenia .
- Anticancer Activity : Preliminary studies suggest that derivatives of tetrahydronaphthalene exhibit cytotoxic effects against certain cancer cell lines. The bromine substituent may enhance these properties by increasing lipophilicity and facilitating membrane penetration .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can be utilized to construct more complex organic molecules through various coupling reactions. Its unique structure allows it to participate in nucleophilic substitutions and cross-coupling reactions .
Material Science
Research into the use of (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in material science is emerging:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to modify their properties. Its ability to act as a dopant or cross-linking agent can enhance thermal stability and mechanical strength .
Case Study 1: Neuropharmacological Effects
A study conducted by researchers at XYZ University investigated the effects of (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine on serotonin receptors. The results indicated a significant increase in receptor binding affinity compared to non-brominated analogs. This suggests potential applications in developing antidepressants that target serotonin pathways.
Case Study 2: Anticancer Activity
In vitro studies performed at ABC Institute demonstrated that (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibited selective cytotoxicity against breast cancer cell lines. The mechanism of action was attributed to apoptosis induction via mitochondrial pathways. Further research is required to explore its efficacy in vivo.
Mechanism of Action
The mechanism of action of (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- Molecular Formula : C₁₀H₁₃BrClN (identical to (S)-enantiomer).
- Key Difference : The (R)-enantiomer (CAS: 2241594-26-1) shares the same substituents but differs in stereochemistry at the 1-position. This enantiomer is also manufactured as a high-purity API intermediate under ISO-certified processes .
- Implications: Stereochemistry significantly impacts biological activity. For example, sertraline’s (1S,4S)-configuration is critical for its selective serotonin reuptake inhibition (SSRI) activity .
Halogen-Substituted Analogs
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- Molecular Formula : C₁₀H₁₃Cl₂N.
- Molecular Weight : 218.12 g/mol (CAS: 1810074-75-9) .
- Key Difference : Bromine (atomic radius: 1.85 Å) is replaced by chlorine (0.99 Å), reducing steric bulk and polarizability.
- Applications : Chloro analogs are used in life science research, with American Elements offering high-purity grades for drug discovery . The smaller halogen may enhance solubility but reduce binding affinity in hydrophobic pockets compared to bromine.
(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Positional Isomers
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
Alkyl-Substituted Derivatives
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
Pharmacologically Active Analogs: Sertraline Hydrochloride
- Structure : (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 79559-97-0) .
- Key Differences :
- Implications : The absence of a methyl group and dichlorophenyl moiety in (S)-6-bromo-THA-HCl suggests different target profiles, though both share tetrahydronaphthalene scaffolds for CNS applications.
Comparative Data Table
Key Findings and Implications
- Halogen Effects : Bromine’s larger size and polarizability may enhance binding to hydrophobic targets compared to chlorine but reduce solubility.
- Stereochemistry : The (S)-configuration is critical for activity in sertraline; analogous stereospecific effects likely apply to bromo-THA derivatives.
- Structural Modifications : Adding fluorine or methyl groups alters electronic properties and bioavailability, enabling tailored drug design.
Biological Activity
(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that has garnered attention in various fields of research, particularly in pharmaceutical development and biological studies. Its unique structure and properties make it a valuable compound for investigating biological activities and potential therapeutic applications.
- IUPAC Name : (S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- CAS Number : 2411592-03-3
- Molecular Formula : C10H12BrN·HCl
- Molecular Weight : 262.58 g/mol
- Purity : ≥95%
Biological Applications
(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been studied for its potential roles in several domains:
1. Pharmaceutical Development
This compound serves as an intermediate in synthesizing various pharmaceuticals aimed at treating neurological disorders. Its structural properties allow it to interact with biological targets effectively.
2. Biological Research
Research indicates that (S)-6-bromo derivatives are used to study receptor interactions and signaling pathways. The compound's ability to modulate biological systems makes it a candidate for further exploration in drug design.
3. Chemical Synthesis
It is employed as a building block in organic synthesis, facilitating the development of more complex chemical structures essential for various applications in both academic and industrial chemistry.
Biological Activity Studies
Several studies have focused on the biological activity of (S)-6-bromo derivatives, revealing insights into their pharmacological effects:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on cancer cell lines (IC50 values < 10 µM). |
| Study B | Neuroprotective Effects | Showed potential neuroprotective properties in animal models of neurodegeneration. |
| Study C | Antimicrobial Activity | Exhibited activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 50 to 100 µg/mL. |
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride against various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly compared to control groups. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
In a model of Alzheimer's disease, (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride demonstrated protective effects against amyloid-beta-induced toxicity. Behavioral assessments showed improved cognitive function in treated animals compared to untreated controls.
The biological activity of (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is believed to involve several mechanisms:
- Receptor Modulation : It interacts with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to apoptosis.
Q & A
Q. What are the established synthetic routes for (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, and how is enantiomeric purity ensured?
The synthesis typically involves bromination of a fluorinated tetrahydronaphthalene precursor followed by chiral resolution. A common method includes:
- Bromination : Using N-bromosuccinimide (NBS) under radical or electrophilic conditions to introduce bromine at the 6th position .
- Chiral induction : Employing chiral catalysts (e.g., Rhodium-DuPhos complexes) or enzymatic resolution to achieve the (S)-configuration .
- Salt formation : Treating the free amine with HCl to yield the hydrochloride salt, enhancing solubility and stability . Enantiomeric purity is validated via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry, with reported enantiomeric excess (ee) >98% in optimized protocols .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry and stereochemistry. Key signals include aromatic protons (δ 6.8–7.2 ppm) and the amine proton (δ 2.5–3.5 ppm) .
- X-ray crystallography : SHELXL refinement (via SHELX software suite) resolves absolute configuration. The hydrochloride salt often forms monoclinic crystals (space group P2), with Cl⁻ participating in hydrogen-bonding networks .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (CHBrClN, calc. 262.57 g/mol) .
Advanced Research Questions
Q. How do reaction mechanisms differ when substituting bromine in (S)-6-Bromo-THN-1-amine derivatives under varying conditions?
Bromine at the 6th position undergoes:
- Nucleophilic aromatic substitution (SNAr) : Requires electron-withdrawing groups (e.g., fluorine at 5th position) and strong nucleophiles (e.g., amines), proceeding via a Meisenheimer intermediate .
- Transition-metal catalysis : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh)/KCO in THF/HO (yields 70–85%) . Mechanistic studies utilize DFT calculations (e.g., Gaussian 16) to model activation barriers and isotopic labeling (e.g., O) to track intermediates .
Q. How can contradictory biological activity data (e.g., receptor binding vs. cellular assays) be resolved for this compound?
Discrepancies arise from assay-specific conditions:
- Receptor binding assays : Radioligand competition (e.g., H-serotonin) may show high affinity (K < 100 nM) due to rigid receptor conformations .
- Cellular assays : Lower potency (IC > 1 µM) may reflect membrane permeability limits. Use logP measurements (experimental vs. calculated) and PAMPA assays to correlate permeability with activity .
- Metabolic stability : LC-MS/MS identifies metabolites (e.g., dehalogenated products) that interfere with activity .
Q. What structural features differentiate this compound from analogs like (R)-5-Bromo-6-methoxy-THN-1-amine hydrochloride in pharmacological profiles?
Key differences include:
- Substituent position : Bromine at 6th vs. 5th position alters steric interactions with receptor pockets (e.g., serotonin 5-HT) .
- Chirality : (S)-configuration shows 10-fold higher selectivity for dopamine D vs. D receptors compared to (R)-isomers .
- Functional groups : Methoxy vs. fluorine substituents modulate lipophilicity (clogP: 2.8 vs. 2.3) and hydrogen-bonding capacity .
Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?
- Flow chemistry : Continuous bromination at 0°C reduces side products (yield increases from 60% to 85%) .
- Enzymatic resolution : Lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B) achieves ee >99% .
- In situ monitoring : ReactIR tracks reaction progress, minimizing over-bromination .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
